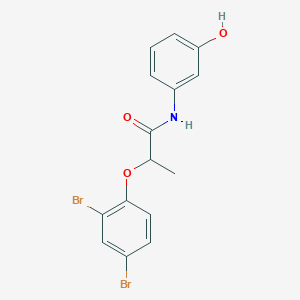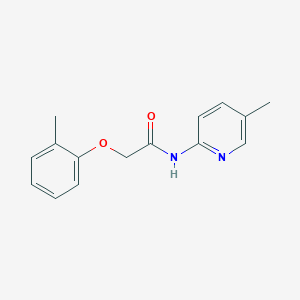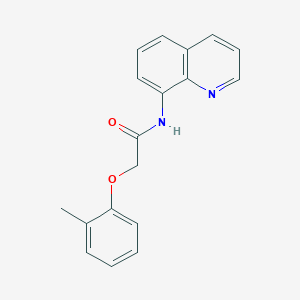
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Mechanism of Action
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body, which regulates the expression of genes involved in energy metabolism and fatty acid oxidation. This leads to an increase in the utilization of fat as an energy source, thereby improving endurance and reducing body fat.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal studies. It has also been found to improve exercise endurance and reduce muscle damage in humans.
Advantages and Limitations for Lab Experiments
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its use in animal studies has been limited due to concerns over its potential carcinogenicity.
Future Directions
Future research on 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide could focus on its potential therapeutic applications in the treatment of metabolic disorders and cardiovascular disease. Additionally, further studies could investigate its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug for athletes.
Synthesis Methods
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps of chemical reactions, starting with the reaction of 2,4-dibromophenol with 3-hydroxybenzaldehyde to form 2-(2,4-dibromophenoxy)benzaldehyde. This intermediate is then reacted with 2-(propan-2-ylamino)acetic acid to form 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve cardiovascular health by reducing inflammation and oxidative stress.
properties
Product Name |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
|---|---|
Molecular Formula |
C15H13Br2NO3 |
Molecular Weight |
415.08 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,18,20) |
InChI Key |
RATNQDZZQBKKRU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)







![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)